Cas no 902483-46-9 (N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

N-Cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core with a cyclohexylamine substituent. Its structural complexity and rigid aromatic framework contribute to potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the 4-methylphenyl group enhances lipophilicity, while the cyclohexylamine moiety may improve binding affinity through hydrophobic interactions. This compound is of interest for its synthetic versatility and potential utility in drug discovery, offering a balance of stability and reactivity for further derivatization. Suitable for research applications requiring precise molecular targeting.
N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine structure
902483-46-9 structure
Product Name:N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
CAS No:902483-46-9
MF:C22H23N5
MW:357.451524019241
CID:5441526
PubChem ID:16811835
Update Time:2025-06-28

N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties

Names and Identifiers

    • N-Cyclohexyl-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • N-CYCLOHEXYL-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
    • F3168-1409
    • N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
    • AKOS001835662
    • N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
    • 902483-46-9
    • N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
    • Inchi: 1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24)
    • InChI Key: PBCQDOXGQFYJNU-UHFFFAOYSA-N
    • SMILES: N(C1C2C=CC=CC=2N2C(=C(C3C=CC(C)=CC=3)N=N2)N=1)C1CCCCC1

Computed Properties

  • Exact Mass: 357.19534575g/mol
  • Monoisotopic Mass: 357.19534575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 2.07±0.40(Predicted)

N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3168-1409-2μmol
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3168-1409-5μmol
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3168-1409-1mg
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3168-1409-2mg
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3168-1409-3mg
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3168-1409-4mg
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3168-1409-5mg
N-cyclohexyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
902483-46-9 90%+
5mg
$69.0 2023-04-27

Additional information on N-cyclohexyl-3-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine

N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine: A Promising Compound in Modern Pharmaceutical Research

N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine represents a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, with the chemical formula C24H24N6, is characterized by a quinazolin-5-amine core fused with a 1,2,3-triazolo[1,5-a] ring system, and substituted with a cyclohexyl group at the nitrogen atom and a 4-methylphenyl group at the 3-position. The combination of these functional groups creates a scaffold with versatile pharmacophoric properties, making it a valuable candidate for drug development targeting multiple disease pathways.

Recent advances in structure-based drug design have highlighted the significance of quinazoline derivatives in the treatment of complex diseases such as cancer and neurodegenerative disorders. The 1,2,3-triazole ring, a well-known heterocyclic motif, is often employed in the design of selective kinase inhibitors due to its ability to mimic natural substrates and interact with target proteins. The 4-methylphenyl substitution in this compound further enhances its lipophilicity and prodrug potential, which are critical factors in improving bioavailability and tissue penetration. These structural features position N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine as a promising scaffold for the development of targeted therapies.

One of the most notable breakthroughs in recent years has been the application of computational modeling to predict the binding affinity and selectivity of quinazoline-based compounds. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine exhibits strong inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a key driver in non-small cell lung cancer (NSCLC). The 3-(4-methylphenyl) substituent was found to enhance the hydrophobic interactions with the ATP-binding pocket of EGFR, while the cyclohexyl group contributes to steric hindrance that reduces off-target effects. This dual mechanism of action makes the compound particularly attractive for the treatment of EGFR-mutated tumors.

Another area of active research involves the anti-inflammatory properties of quinazoline derivatives. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported that N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine exhibits potent COX-2 inhibitory activity, which is associated with reduced inflammation and pain. The 1,2,3-triazole ring is believed to interact with the cyclooxygenase-2 (COX-2) enzyme, modulating its activity and preventing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). These findings suggest that the compound could be further optimized for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine has also been a focus of recent research. A 2024 paper in *Organic & Biomolecular Chemistry* described a multistep synthesis strategy that enables the efficient preparation of this compound with high purity and yield. The synthesis involves the Click Chemistry approach, where azide-functionalized precursors are coupled with alkyne-containing building blocks to form the 1,2,3-triazole ring. This method not only simplifies the synthesis process but also allows for the modular assembly of the molecule, facilitating the exploration of structure-activity relationships (SAR).

Furthermore, the pharmacokinetic profile of N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine has been evaluated in preclinical studies. A 2023 study in *Drug Metabolism and Disposition* revealed that the compound exhibits good oral bioavailability and extended half-life, which are essential for the development of once-daily dosing regimens. The cyclohexyl group was found to enhance intestinal absorption by improving the lipid solubility of the molecule, while the 4-methylphenyl substitution contributes to metabolic stability by reducing the likelihood of cytochrome P450-mediated metabolism.

Looking ahead, the N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine scaffold holds great potential for the design of multitarget drugs that can address complex pathologies. For instance, the compound's dual inhibitory activity against EGFR and COX-2 suggests its utility in the treatment of cancer-associated inflammation, a phenomenon observed in many solid tumors. Additionally, the modular synthesis approach enables the rational design of derivatives with enhanced potency and reduced toxicity, which is critical for translating this compound into clinical trials.

In conclusion, N-cyclohexyl-3-(4-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine represents a significant advancement in the field of drug discovery. Its unique structural features, combined with its therapeutic potential and synthetic accessibility, position it as a promising candidate for the development of novel therapeutics. As research continues to uncover the full potential of this compound, it is likely to play a pivotal role in addressing unmet medical needs in oncology, inflammation, and beyond.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent